
5-Bromo-3-méthylpyridine-2-carboxamide
Vue d'ensemble
Description
5-Bromo-3-methylpyridine-2-carboxamide, also known as 5-BMP-2-C, is an organic compound belonging to the pyridine-2-carboxamide family. It is a colorless solid with a melting point of approximately 80°C. 5-BMP-2-C has a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a synthetic intermediate in the preparation of pharmaceuticals, pesticides, and other organic compounds. It also acts as a catalyst in the synthesis of various compounds, and is used in the production of dyes and pigments.
Applications De Recherche Scientifique
Synthèse de nouveaux dérivés de pyridine
Le composé est utilisé dans la synthèse de nouveaux dérivés de pyridine via des réactions de couplage croisé de Suzuki . Les réactions impliquent la 5-bromo-2-méthylpyridin-3-amine et le N - [5-bromo-2-méthylpyridine-3-yl]acétamide avec plusieurs acides arylboroniques . Ces nouveaux dérivés de pyridine ont des applications potentielles dans divers domaines, notamment la chimie médicinale .
Investigations de mécanique quantique
Le composé est utilisé dans des investigations de mécanique quantique . Des études de théorie de la fonctionnelle de la densité (DFT) sont réalisées pour les dérivés de pyridine en utilisant la base B3LYP/6-31G (d,p) avec l'aide du programme GAUSSIAN 09 . Ces études aident à comprendre les voies de réaction possibles et les candidats potentiels en tant que dopants chiraux pour les cristaux liquides .
Activités biologiques
Le composé est utilisé dans l'investigation des activités biologiques . Les activités anti-thrombolytiques, d'inhibition de la formation de biofilms et hémolytiques des dérivés de pyridine sont étudiées . En particulier, le composé 4b a présenté la plus forte valeur de lyse en pourcentage (41,32 %) contre la formation de caillots dans le sang humain parmi tous les composés nouvellement synthétisés .
Réactions de bromation
Le composé est utilisé dans les réactions de bromation . Une technique d'analyse Raman en ligne a été utilisée pour la première fois pour étudier le mécanisme sous-jacent à la synthèse de l'ester méthylique de l'acide 5-bromométhylpyridine-2,3-dicarboxylique (CMPE) via une réaction de bromation avec l'ester diméthylique de l'acide 5-méthylpyridine-2,3-dicarboxylique (MPE) comme matière première .
Cinétique de la bromation
Le composé est utilisé dans l'étude de la cinétique de la bromation . La thermodynamique apparente et la cinétique de réaction de la réaction de bromation de MPE ont été explorées, un modèle de cinétique de réaction a été établi, et la réaction de bromation de MPE était une réaction typique initiée par des radicaux libres .
Synthèse de la 6,6'-diméthyl-3,3'-bipyridine
Le composé est utilisé dans la synthèse de la 6,6'-diméthyl-3,3'-bipyridine . Ce composé a des applications potentielles dans divers domaines, notamment la synthèse chimique .
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-3-methylpyridine-2-carboxamide are currently unknown . It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 5-Bromo-3-methylpyridine-2-carboxamide may also interact with multiple targets.
Mode of Action
It is known that halogenation reactions, such as the introduction of bromine into a molecule, can increase the polarity of the molecule and activate the c–h bond of the alkane to obtain the halogen-substituted target product . This suggests that the bromine in 5-Bromo-3-methylpyridine-2-carboxamide may play a crucial role in its interaction with its targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with 5-bromo-3-methylpyridine-2-carboxamide, are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (21505 g/mol) and physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
The molecular and cellular effects of 5-Bromo-3-methylpyridine-2-carboxamide’s action are currently unknown . Given the broad-spectrum biological activities of similar compounds, it is likely that 5-bromo-3-methylpyridine-2-carboxamide may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-3-methylpyridine-2-carboxamide . For instance, the compound’s storage and shipping temperatures (ambient temperature) may affect its stability . Additionally, the compound’s physical form (solid) may influence its action and efficacy .
Propriétés
IUPAC Name |
5-bromo-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-10-6(4)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNANAVYPACJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284163 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1400645-41-1 | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400645-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Benzyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1376401.png)

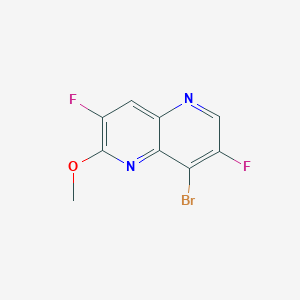
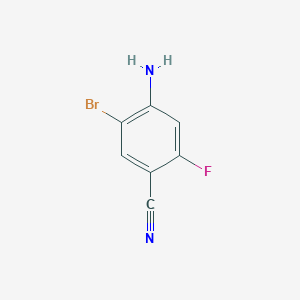
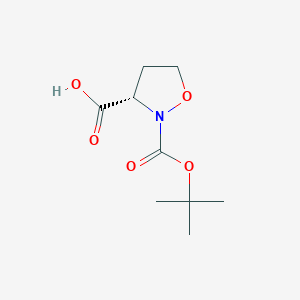
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride](/img/structure/B1376406.png)

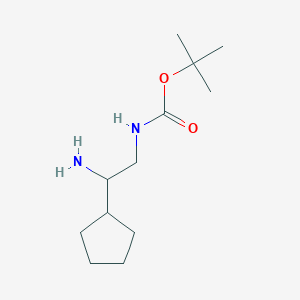

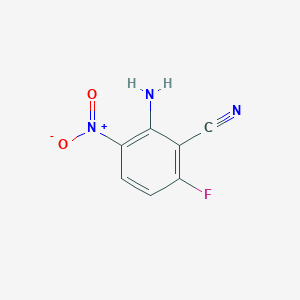

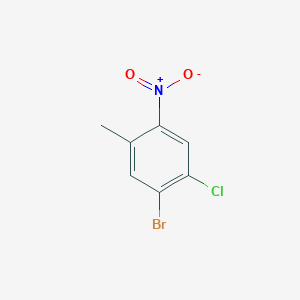
![tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1376420.png)
